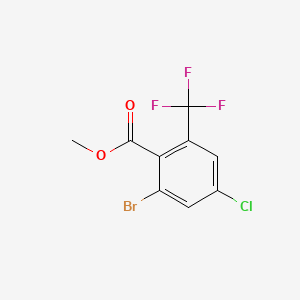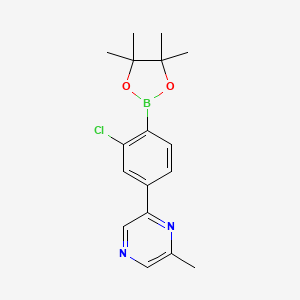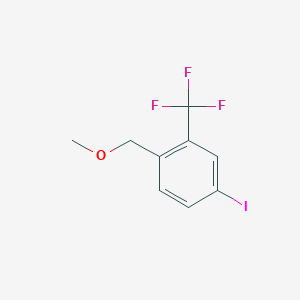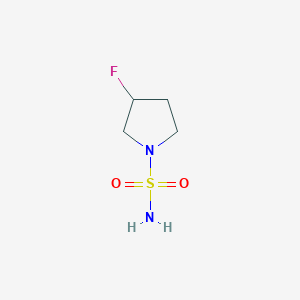
3-Fluoropyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropyrrolidine-1-sulfonamide is a fluorinated heterocyclic compound with the molecular formula C4H9FN2O2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with fluorinating agents and sulfonamide precursors. One common method includes the use of copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes . This method yields high enantioselectivity and efficiency, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts, such as Selectfluor, is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoropyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-Fluoropyrrolidine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Fluoropyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor by mimicking the substrate of the enzyme, thereby blocking its activity. This mechanism is particularly relevant in its potential use as an antibacterial and antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyrrolidine: Similar in structure but lacks the sulfonamide group.
3-Fluoroazetidine: Another fluorinated heterocycle with different ring size and properties.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group but differ in their overall structure and applications
Uniqueness
3-Fluoropyrrolidine-1-sulfonamide is unique due to the combination of the fluorine atom and the sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C4H9FN2O2S |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H9FN2O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3H2,(H2,6,8,9) |
InChI-Schlüssel |
XNJILALDEXTJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


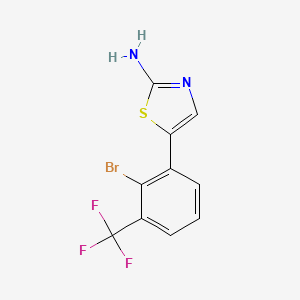
![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)
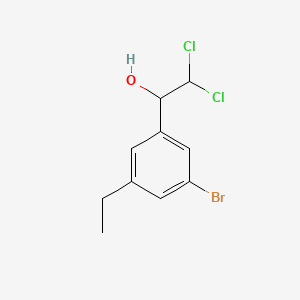
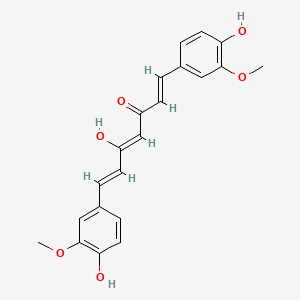


![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)

![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
